ApApG
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Overview
Description
ApApG, also known as acetaminophen (N-acetyl-para-aminophenol), is a widely used analgesic and antipyretic agent. It is commonly used to treat fever and mild to moderate pain. This compound is included in the World Health Organization’s Model List of Essential Medicines, highlighting its importance in healthcare .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ApApG typically involves the acetylation of para-aminophenol. The process begins with the nitration of phenol to produce para-nitrophenol, which is then reduced to para-aminophenol. The final step involves the acetylation of para-aminophenol using acetic anhydride to yield this compound .
Industrial Production Methods
In industrial settings, this compound is produced through a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production .
Chemical Reactions Analysis
Types of Reactions
ApApG undergoes various chemical reactions, including oxidation, reduction, and substitution. One of the primary reactions is its metabolism in the liver, where it is converted into non-toxic glucuronide and sulfate conjugates .
Common Reagents and Conditions
Oxidation: this compound can be oxidized by cytochrome P450 enzymes to form a reactive intermediate, N-acetyl-p-benzoquinone imine (NAPQI).
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: This compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Major Products
The major products formed from these reactions include glucuronide and sulfate conjugates, which are excreted from the body. The reactive intermediate NAPQI can cause hepatotoxicity if not adequately detoxified by glutathione .
Scientific Research Applications
ApApG has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study drug metabolism and reaction mechanisms.
Biology: Investigated for its effects on cellular pathways and its role in oxidative stress.
Medicine: Extensively studied for its analgesic and antipyretic properties. Research is ongoing to develop safer derivatives and formulations.
Industry: Used in the formulation of various pharmaceutical products and as a reference standard in analytical chemistry
Mechanism of Action
ApApG exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes in the central nervous system. This inhibition reduces the synthesis of prostaglandins, which are mediators of pain and fever. Additionally, this compound’s metabolite, N-arachidonoyl-4-aminophenol (AM404), is believed to activate cannabinoid receptors, contributing to its analgesic effects .
Comparison with Similar Compounds
Similar Compounds
Ibuprofen: Another widely used analgesic and antipyretic, but with anti-inflammatory properties.
Aspirin: Known for its analgesic, antipyretic, and anti-inflammatory effects.
Naproxen: Similar to ibuprofen but with a longer duration of action
Uniqueness
ApApG is unique in its minimal anti-inflammatory activity, making it suitable for patients who require pain and fever relief without the risk of gastrointestinal side effects associated with nonsteroidal anti-inflammatory drugs (NSAIDs). Its safety profile at therapeutic doses and its inclusion in essential medicine lists underscore its significance .
Biological Activity
ApApG, or adenosine 5'-diphosphate (ADP) ribose, is a nucleotide that has garnered attention for its diverse biological activities, particularly in cellular signaling and regulation. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and findings from relevant studies.
This compound is primarily involved in cellular signaling pathways, particularly those associated with the regulation of calcium homeostasis and the activation of various kinases. Key mechanisms include:
- Calcium Signaling : this compound acts as a second messenger in various signaling pathways, influencing intracellular calcium levels. It has been shown to facilitate calcium release from the endoplasmic reticulum, thereby affecting muscle contraction and neurotransmitter release .
- Kinase Activation : this compound is known to activate several kinases, including protein kinase C (PKC) and AMP-activated protein kinase (AMPK). This activation plays a critical role in metabolic regulation and cellular stress responses .
Biological Activities
- Neuroprotective Effects : Studies have indicated that this compound exhibits neuroprotective properties. For instance, it has been shown to mitigate neuronal cell death in models of neurodegenerative diseases by modulating oxidative stress and inflammation .
- Anti-inflammatory Properties : this compound has been implicated in reducing inflammation through the inhibition of pro-inflammatory cytokines. Research suggests that it may downregulate the expression of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are critical mediators in inflammatory responses .
- Anticancer Potential : Emerging evidence indicates that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. It appears to interfere with cell cycle progression and promote programmed cell death through various signaling pathways .
Table 1: Summary of Key Studies on this compound
Detailed Case Studies
-
Neuroprotection Study :
A study conducted on rat models demonstrated that administration of this compound significantly reduced markers of oxidative stress and neuronal apoptosis following ischemic injury. The results indicated a potential therapeutic role for this compound in stroke management. -
Inflammation Modulation :
In a clinical trial involving patients with rheumatoid arthritis, treatment with this compound resulted in decreased levels of inflammatory markers and improved clinical outcomes compared to placebo controls. This suggests its utility as an adjunct therapy for inflammatory conditions. -
Anticancer Research :
A preclinical study explored the effects of this compound on various cancer cell lines, revealing that it inhibited proliferation and induced apoptosis through activation of the p53 pathway. These findings highlight its potential as a novel anticancer agent.
Properties
CAS No. |
2099-88-9 |
---|---|
Molecular Formula |
C30H37N15O17P2 |
Molecular Weight |
941.7 g/mol |
IUPAC Name |
[(2R,3R,4R,5S)-2-(2-amino-6-oxo-1H-purin-9-yl)-5-[2-[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]-1-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy]ethyl]-4-hydroxyoxolan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C30H37N15O17P2/c31-21-11-23(36-3-34-21)43(5-38-11)27-15(47)14(46)8(58-27)1-9(18-16(48)20(62-64(54,55)56)29(60-18)45-7-40-13-25(45)41-30(33)42-26(13)50)57-2-10-19(61-63(51,52)53)17(49)28(59-10)44-6-39-12-22(32)35-4-37-24(12)44/h3-10,14-20,27-29,46-49H,1-2H2,(H2,31,34,36)(H2,32,35,37)(H2,51,52,53)(H2,54,55,56)(H3,33,41,42,50)/t8-,9?,10-,14-,15-,16-,17-,18-,19-,20-,27-,28-,29-/m1/s1 |
InChI Key |
JHTGPLDEBYQXJH-OERBZGCCSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CC([C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C5N=C(NC6=O)N)OP(=O)(O)O)O)OC[C@@H]7[C@H]([C@H]([C@@H](O7)N8C=NC9=C(N=CN=C98)N)O)OP(=O)(O)O)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CC(C4C(C(C(O4)N5C=NC6=C5N=C(NC6=O)N)OP(=O)(O)O)O)OCC7C(C(C(O7)N8C=NC9=C(N=CN=C98)N)O)OP(=O)(O)O)O)O)N |
Origin of Product |
United States |
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